(Rac)-SCH 563705

Description

The Role of Chemokine Receptors CXCR1 and CXCR2 in Pathophysiology

CXCR1 and CXCR2 are two key chemokine receptors expressed on various cell types, including neutrophils, monocytes, fibroblasts, and endothelial cells. They are primarily activated by ELR-positive C-X-C motif chemokines, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (Interleukin-8 or IL-8) imrpress.comresearchgate.netmdpi.comfrontiersin.org. CXCL8 is a high-affinity ligand for both CXCR1 and CXCR2, while other ELR-positive CXC chemokines primarily signal through CXCR2 imrpress.comresearchgate.netfrontiersin.org.

Upon ligand binding, CXCR1 and CXCR2 initiate downstream signaling cascades through G protein-coupled pathways, including the activation of PI3K-AKT and MAPK pathways (ERK1/2, p38, and JNK). imrpress.comresearchgate.net. This signaling promotes cellular processes such as chemotaxis, adhesion, and the release of inflammatory mediators, including reactive oxygen species (ROS) imrpress.comresearchgate.net.

In the context of pathophysiology, the CXCL8-CXCR1/2 axis is critically involved in the recruitment and activation of neutrophils, which are key effector cells in acute and chronic inflammation. Excessive or uncontrolled neutrophil activity contributes to tissue damage in various conditions. For instance, CXCR1 and CXCR2 play essential roles in mediating neutrophil recruitment during infection researchgate.net. While CXCR2 is considered more sensitive to low ligand concentrations and is believed to be more important for initial neutrophil recruitment, CXCR1 is thought to mediate functions like oxidative burst and granule release at the site of infection researchgate.net.

Beyond infection and inflammation, the CXCL8-CXCR1/2 axis is also implicated in the pathogenesis of several diseases, including chronic obstructive pulmonary disease (COPD), asthma, cystic fibrosis, rheumatoid arthritis, and cancer researchgate.netfrontiersin.orgthno.orgresearchgate.net. In cancer, interaction between CXCL8 secreted by tumor cells and CXCR1/2 in the tumor microenvironment is critical for tumor progression and metastasis, potentially by regulating cancer stem cell proliferation and self-renewal researchgate.netthno.org. CXCR1 and CXCR2 can enhance tumor progression by promoting angiogenesis and cancer cell proliferation mdpi.com. Elevated levels of tumor and circulating CXCR1/2-expressing neutrophils and their ligands correlate with poor patient outcomes in cancer nih.gov.

Strategic Rationale for Pharmacological Antagonism of CXCR1/2

Given the central role of CXCR1 and CXCR2 in mediating neutrophil recruitment and activation in various pathological conditions, pharmacological antagonism of these receptors presents a strategic approach to mitigating inflammation and its associated tissue damage. By blocking the binding of their chemokine ligands, antagonists can inhibit the chemotaxis of neutrophils and other inflammatory cells to disease sites, thereby reducing the inflammatory burden.

Targeting the CXCL8-CXCR1/2 axis with small molecules or antibodies is considered a promising therapeutic strategy mdpi.com. This approach aims to interrupt the signaling pathways that drive inflammation and potentially influence processes like angiogenesis and tumor growth mdpi.comoncotarget.com. Preclinical studies have explored the potential of CXCR1/2 antagonists in various disease models, including arthritis, lung inflammation, and cancer nih.govoncotarget.comresearchgate.netfrontiersin.orgnih.gov.

The rationale extends to the tumor microenvironment, where CXCR1 and CXCR2 recruit immune suppressive cells like myeloid-derived suppressor cells (MDSCs), which can hinder the effectiveness of immunotherapy researchgate.net. Blocking CXCR2, for example, can reduce the infiltration of MDSCs, potentially allowing cytotoxic T-cells to more effectively target tumors researchgate.net.

Evolution of Chemokine Receptor Antagonists with Emphasis on SCH 563705

The development of chemokine receptor antagonists has been an active area of research aimed at creating therapeutic agents for inflammatory diseases and cancer. This has involved the exploration of various types of inhibitors, including small molecules and antibodies thno.org.

SCH 563705 is a notable example within the class of small molecule antagonists targeting CXCR1 and CXCR2. It has been identified as a potent and orally available dual CXCR2 and CXCR1 antagonist medchemexpress.comprobechem.commybiosource.combiocrick.commedchemexpress.com. Research into SCH 563705 has demonstrated its inhibitory activities in both in vitro and in vivo models.

In vitro studies have shown that SCH 563705 potently inhibits the binding of IL-8 to its receptors and demonstrates potent inhibition of human neutrophil migration induced by both Gro-alpha and IL-8 medchemexpress.comprobechem.commybiosource.combiocrick.commedchemexpress.compatsnap.com.

Interactive Table 1: In Vitro Inhibitory Activity of SCH 563705

| Assay | Target | IC₅₀ (nM) | Kᵢ (nM) | Ligand (for chemotaxis) | Ligand Concentration (nM) | Citation |

| Receptor Binding | CXCR2 | 1.3 | 1 | - | - | medchemexpress.combiocrick.commedchemexpress.compatsnap.com |

| Receptor Binding | CXCR1 | 7.3 | 3 | - | - | medchemexpress.combiocrick.commedchemexpress.compatsnap.com |

| Chemotaxis Inhibition | Human Neutrophil | 0.5 | - | Gro-alpha | 30 | medchemexpress.combiocrick.commedchemexpress.com |

| Chemotaxis Inhibition | Human Neutrophil | 37 | - | IL-8 | 3 | medchemexpress.combiocrick.commedchemexpress.com |

| Inhibition of Mouse CXCR2 | Mouse CXCR2 | 5.2 | - | - | - | medchemexpress.commedchemexpress.comglpbio.com |

Preclinical in vivo studies have investigated the effects of SCH 563705 in various disease models. For instance, in a mouse model of arthritis, SCH 563705 treatment led to a dose-dependent decrease in clinical disease scores and paw thickness, and reduced inflammation and bone and cartilage degradation researchgate.netprobechem.commybiosource.com. SCH 563705 also selectively reduced the frequency of peripheral blood neutrophils and caused an elevation in the CXCR2 ligand CXCL1 in this model researchgate.netmedchemexpress.compatsnap.comglpbio.com.

Interactive Table 2: Preclinical Findings with SCH 563705

| Model | Species | Key Findings | Citation |

| Anti-collagen antibody-induced arthritis | Mouse | Dose-dependent decrease in clinical disease scores and paw thickness; reduced inflammation, bone, and cartilage degradation. researchgate.netprobechem.commybiosource.com Selective reduction in peripheral blood neutrophil frequency; elevation in plasma CXCL1. researchgate.netmedchemexpress.compatsnap.comglpbio.com | researchgate.netprobechem.commybiosource.commedchemexpress.compatsnap.comglpbio.com |

| LPS-challenged model | Rat | Achieved an ED₅₀ of 0.9 mg/kg. | biocrick.comglpbio.com |

| Cigarette smoke-induced inflammation | Mouse | Achieved an ED₅₀ of 1 mg/kg. | biocrick.comglpbio.com |

SCH 563705 has also demonstrated good oral pharmacokinetic profiles in multiple species, including rats, mice, monkeys, and dogs medchemexpress.commedchemexpress.comglpbio.com.

The development of CXCR1/2 antagonists like SCH 563705 reflects the ongoing efforts to target chemokine signaling for therapeutic benefit. Other antagonists, such as Reparixin (B1680519), Navarixin (SCH 527123), Ladarixin, and SX-682, represent variations in chemical structure and receptor selectivity, contributing to the broader landscape of chemokine receptor-targeted therapies nih.govadooq.commedchemexpress.eumedchemexpress.comnih.govapexbt.com. SCH 527123, for example, is described as a potent antagonist of both CXCR1 and CXCR2, with higher affinity for CXCR2 apexbt.com. Reparixin is noted as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 activation adooq.commedchemexpress.eumedchemexpress.com.

The research findings on SCH 563705 highlight its potential as a pharmacological tool for investigating the roles of CXCR1 and CXCR2 in various disease contexts and as a potential therapeutic lead compound.

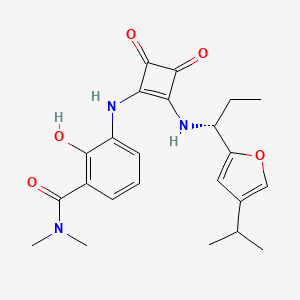

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[3,4-dioxo-2-[[(1R)-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-6-15(17-10-13(11-31-17)12(2)3)24-18-19(22(29)21(18)28)25-16-9-7-8-14(20(16)27)23(30)26(4)5/h7-12,15,24-25,27H,6H2,1-5H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKQQEVYYPCMNE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437927 | |

| Record name | 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473728-58-4 | |

| Record name | 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Receptor Binding Dynamics of Sch 563705

Quantitative Receptor Binding Affinities and Antagonistic Potency

Quantitative studies have determined the binding affinities of SCH 563705 for CXCR2 and CXCR1. The compound exhibits potent inhibitory activities against IL-8 binding to these receptors. patsnap.com Key metrics characterizing its binding and potency include Ki and IC50 values. patsnap.commedchemexpress.commybiosource.com

Binding Affinity Data:

| Receptor | Ki (nM) | IC50 (nM) | Ligand | Reference |

| CXCR2 | 1 | 1.3 | IL-8 | patsnap.commedchemexpress.commybiosource.com |

| CXCR1 | 3 | 7.3 | IL-8 | patsnap.commedchemexpress.commybiosource.com |

| Mouse CXCR2 | - | 5.2 | - | medchemexpress.comglpbio.com |

Antagonistic Potency in Chemotaxis Assays:

SCH 563705 has also demonstrated potent inhibition of human polymorphonuclear neutrophil (hPMN) migration induced by chemoattractants. patsnap.commedchemexpress.commybiosource.com

| Stimulus | Effect Measured | IC50 (nM) | Target Receptor(s) | Reference |

| Gro-alpha | Chemotaxis | 0.5 | CXCR2 | patsnap.commedchemexpress.commybiosource.com |

| IL-8 | Chemotaxis | 37 | CXCR1 | patsnap.commedchemexpress.commybiosource.com |

These values indicate that SCH 563705 is a high-affinity ligand for both CXCR2 and CXCR1, functioning as a potent antagonist to inhibit their activation and subsequent cellular responses like chemotaxis. patsnap.commedchemexpress.commybiosource.com

Assessment of Receptor Selectivity and Cross-Reactivity Profiles

Research highlights the selectivity of SCH 563705 for CXCR2 and CXCR1. patsnap.comresearchgate.net Studies have shown that SCH 563705 selectively reduces peripheral blood neutrophil frequency, a cell type primarily modulated by CXCR2 and CXCR1 signaling. patsnap.comresearchgate.net In contrast, targeting other chemokine receptors, such as CCR2 with a different antagonist (MK0812), selectively reduced monocyte frequency, demonstrating distinct activities. patsnap.comresearchgate.net This suggests a degree of selectivity of SCH 563705 for the CXCR1/CXCR2 axis over other chemokine receptor pathways like CCR2. patsnap.comresearchgate.net While the primary focus of available data is on its activity at CXCR1 and CXCR2, the observed selective reduction in neutrophil populations in vivo supports its preferential action on these receptors. patsnap.comresearchgate.net

In Vitro Cellular and Molecular Investigations of Sch 563705 Activity

Inhibition of Chemokine-Mediated Cell Migration

SCH 563705 demonstrates significant efficacy in blocking the migration of immune cells, a critical step in the inflammatory response. Its action is particularly notable in the context of neutrophil chemotaxis induced by specific chemokines.

Attenuation of Human Neutrophil Chemotaxis Induced by CXCL8/IL-8 and GRO-α

SCH 563705 potently inhibits human neutrophil migration induced by both Growth-Regulated Oncogene-α (GRO-α), also known as CXCL1, and Interleukin-8 (IL-8), also known as CXCL8. medchemexpress.com These chemokines are powerful chemoattractants for neutrophils, guiding them to sites of inflammation. chemotactics.comresearchgate.net The inhibitory effect of SCH 563705 is concentration-dependent, with specific potencies observed against each chemokine. Research has shown that GRO-α stimulates neutrophil chemotaxis exclusively through the CXCR2 receptor, whereas IL-8-induced chemotaxis is predominantly mediated by the CXCR1 receptor. nih.gov

The compound shows a high affinity for both CXCR1 and CXCR2, with reported Ki values of 3 nM and 1 nM, respectively. medchemexpress.com This dual antagonism translates to effective blockade of neutrophil migration. In vitro chemotaxis assays have quantified this inhibition, demonstrating an IC50 of 0.5 nM for SCH 563705 against GRO-α-induced migration and an IC50 of 37 nM against IL-8-induced migration. medchemexpress.com

| Chemoattractant | Receptor Target(s) | SCH 563705 Chemotaxis IC50 |

|---|---|---|

| GRO-α (CXCL1) | CXCR2 | 0.5 nM |

| IL-8 (CXCL8) | CXCR1 (predominantly), CXCR2 | 37 nM |

Modulation of Intracellular Signaling Transduction Pathways

By blocking CXCR1 and CXCR2, SCH 563705 interferes with the intracellular signaling cascades that these receptors activate upon ligand binding. This modulation affects pathways crucial for cell proliferation, survival, and cytokine production.

Impact on CXCR1/2-Dependent Signaling Cascades (e.g., SRC, EGFR/HER2 pathways)

The signaling initiated by the binding of IL-8 to its receptors, CXCR1/2, has been shown to involve the activation of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov Studies in patient-derived breast cancer models have established that IL-8/CXCR1/2 signaling is partly mediated through a novel pathway dependent on both SRC and EGFR/HER2. nih.govresearchgate.net The inhibitory effects of IL-8-induced signaling can be nullified by inhibitors of SRC, EGFR/HER2, PI3K, or MEK. nih.gov Consequently, by antagonizing CXCR1/2, SCH 563705 can abrogate the activation of these critical downstream pro-survival and proliferative pathways. nih.gov This mechanism highlights a significant cross-talk between chemokine receptors and growth factor receptor signaling pathways. mdpi.com

Regulation of Downstream Effector Molecules and Cytokine Production (e.g., CXCL1)

The regulation of downstream molecules following CXCR1/2 inhibition is complex. While SCH 563705 blocks the signaling response to CXCL1, it has also been observed to influence the systemic levels of this chemokine. In in vivo studies, oral administration of SCH 563705 resulted in a dose-dependent increase in the plasma levels of CXCL1. medchemexpress.com This suggests a potential feedback mechanism where receptor blockade leads to a compensatory upregulation of the ligand. CXCL1 is produced by various cells, including macrophages, neutrophils, and epithelial cells, and its expression is typically induced by pro-inflammatory stimuli like IL-1β and TNF-α. nih.govwikipedia.orgnih.gov

Effects on Cancer Stem Cell Phenotypes

Recent research has focused on the role of the IL-8/CXCR1/2 axis in sustaining cancer stem cell (CSC) populations, which are thought to be responsible for tumor initiation, metastasis, and recurrence. nih.gov

Suppression of Mammosphere Forming Efficiency and Self-Renewal Capacity in Malignancy Models

The mammosphere formation assay is an in vitro method used to quantify the self-renewal and proliferative capacity of breast cancer stem-like cells. nih.govplos.orgbohrium.com Studies utilizing this assay on patient-derived breast cancer cells have shown that while SCH 563705 (at 100 nM) alone did not have a significant effect on mammosphere forming efficiency (MFE), it completely abrogated the MFE-promoting effects of IL-8. nih.gov This effect was observed in both HER2-positive and HER2-negative cancer models, demonstrating that IL-8 directly regulates mammosphere formation and self-renewal, and that this can be blocked by inhibiting CXCR1/2. nih.gov

Furthermore, in HER2-positive cancers, combining SCH 563705 with the HER2-targeted therapy lapatinib resulted in a greater reduction in MFE than either agent alone. nih.gov This indicates that CXCR1/2 signaling contributes to CSC activity through pathways that are both dependent on and independent of HER2 signaling. nih.govresearchgate.net

| Condition | Effect on Mammosphere Forming Efficiency (MFE) | Cancer Model Context |

|---|---|---|

| SCH 563705 (100 nM) alone | No significant effect | HER2-positive & HER2-negative |

| Recombinant IL-8 | Increased MFE | HER2-positive & HER2-negative |

| SCH 563705 + Recombinant IL-8 | Abrogated IL-8-induced increase in MFE | HER2-positive & HER2-negative |

| SCH 563705 + Lapatinib (in presence of IL-8) | Additive inhibitory effect on MFE compared to either agent alone | HER2-positive |

In Vitro Research on SCH 563705 Reveals Limited Data on Direct Cancer Stem Cell Signaling

Initial investigations into the chemical compound SCH 563705 have identified it as a potent, orally available antagonist of the chemokine receptors CXCR1 and CXCR2. However, publicly available scientific literature currently lacks specific in vitro studies detailing its direct interaction with pro-survival signaling pathways in cancer stem cells.

While the broader CXCL8-CXCR1/2 signaling axis, which SCH 563705 inhibits, has been implicated in cancer progression and the biology of cancer stem cells (CSCs), direct molecular investigations of SCH 563705's effects on this specific cell population are not extensively documented. Chemokine receptors CXCR1 and CXCR2 are G-protein-coupled receptors that, upon binding with ligands like CXCL8 (also known as IL-8), can activate several downstream signaling pathways, including Phospholipase C (PLC) and PI3K. nih.govsemanticscholar.org These pathways are known to play roles in cell survival, proliferation, and migration.

The therapeutic potential of targeting the CXCR1/2 axis in oncology is an area of active research. This pathway is understood to be involved in tumor growth, angiogenesis (the formation of new blood vessels), and the recruitment of myeloid-derived suppressor cells (MDSCs) which can dampen the anti-tumor immune response. google.com Some research has suggested that inhibition of this axis can impact the cancer stem cell population. For instance, studies with compounds structurally similar to SCH 563705 have shown effects on CSCs, such as the attenuation of liver metastasis in a colon cancer model and the blockage of mammosphere formation ex vivo, a common method for studying cancer stem cells. nih.govsemanticscholar.org

Despite these connections, specific data from in vitro cellular and molecular assays demonstrating how SCH 563705 modulates key pro-survival signaling cascades—such as Wnt/β-catenin, Notch, Hedgehog, or PI3K/Akt/mTOR—within isolated cancer stem cell populations have not been detailed in the available research. Consequently, a comprehensive analysis of its direct molecular interactions in this context cannot be fully constructed at this time.

Further research is required to elucidate the specific molecular mechanisms of SCH 563705 within cancer stem cells and to determine its potential as a targeted therapy against this resilient cell population.

Preclinical Efficacy of Sch 563705 in Disease Models

Efficacy in Inflammatory and Autoimmune Disease Models

Inflammatory and autoimmune diseases are characterized by dysregulated immune responses and chronic inflammation, often leading to tissue damage. Preclinical models are crucial for evaluating the potential of new therapeutic agents in these conditions.

Therapeutic Outcomes in Collagen-Induced Arthritis and Anti-Collagen Antibody-Induced Arthritis

Collagen-Induced Arthritis (CIA) and Anti-Collagen Antibody-Induced Arthritis (CAIA) are widely used animal models that mimic aspects of human rheumatoid arthritis (RA), an autoimmune disease characterized by joint inflammation and destruction. e-jyms.orgnih.govbiomedcode.com These models involve the induction of an autoimmune response against type II collagen, a major component of joint cartilage. biomedcode.comchondrex.com

Targeting neutrophil migration with the CXCR2/CXCR1 antagonist SCH563705 led to a dose-dependent decrease in clinical disease scores and paw thickness measurements in a mouse model of arthritis. researchgate.net SCH563705 greatly attenuated disease severity in a mouse model of RA. researchgate.net The CXCR1 and CXCR2 antagonists, including SCH563705, have been shown to reduce disease activity scores in CIA mice. researchgate.netfrontiersin.org In the CAIA model, the CXCR1/CXCR2 antagonist (SCH563705), but not a CCR2 antagonist, reduced the arthritic score. researchgate.net

Reduction of Inflammatory Cell Infiltration and Associated Tissue Damage in Arthritic Models

Inflammatory cell infiltration, particularly of neutrophils and monocytes, is a hallmark of arthritis and contributes significantly to joint damage. researchgate.netcloud-clone.com

Targeting neutrophil migration with the CXCR2/CXCR1 antagonist SCH563705 clearly reduced inflammation and bone and cartilage degradation based on histopathology in anti-collagen antibody-induced arthritis mice. researchgate.net Inhibition of neutrophil migration by the CXCR1 and CXCR2 antagonists, such as SCH563705, reduces joint inflammation and bone and joint destruction in CIA mice. researchgate.netfrontiersin.org In the CAIA model, SCH563705 reduced inflammation and bone and cartilage degradation. researchgate.net

Impact on Systemic and Local Inflammatory Biomarkers in Disease Progression

Inflammatory biomarkers, both systemic and local, play a critical role in the progression of inflammatory and autoimmune diseases. nih.govmdpi.comnih.gov Modulating the levels of these biomarkers is a key therapeutic strategy.

In anti-collagen antibody-induced arthritis mice, targeting neutrophil migration with SCH563705 reduced paw cytokine analyses. researchgate.net SCH563705 selectively reduced the peripheral blood neutrophil frequency. researchgate.net

Investigation of SCH 563705 in Models of Acute Respiratory Syndrome and Chronic Obstructive Pulmonary Disease

Acute Respiratory Syndrome (ARS) and Chronic Obstructive Pulmonary Disease (COPD) are respiratory conditions characterized by inflammation. gmu.edunih.govnih.govnih.gov

SCH 563705 is an orally available and highly potent CXCR2 and CXCR1 antagonist for the study of acute respiratory syndrome and chronic obstructive pulmonary disease. targetmol.comtargetmol.com

Anti-Neoplastic Effects in Cancer Models

Chemokine receptors, including CXCR1 and CXCR2, are also implicated in cancer progression, influencing processes such as tumor growth, angiogenesis, and metastasis. researchgate.net

Evaluation of SCH 563705 in Breast Cancer Xenograft Models

Xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, are commonly used to evaluate the efficacy of potential cancer therapies. mdpi.comdovepress.com

SCH563705 demonstrated improved efficacy at inhibiting primary human breast cancer stem cell (BCSC) activity by binding to CXCR1 and CXCR2. researchgate.net

Assessment of Anti-Tumor Activity in Other Malignancies (e.g., Colorectal Cancer, Melanoma)

Preclinical research has assessed the anti-tumor potential of compounds targeting pathways relevant to colorectal cancer and melanoma. While direct, extensive data specifically detailing the anti-tumor activity of SCH 563705 across a broad range of colorectal cancer and melanoma models in the provided search results is limited, related studies on similar compounds and pathways offer insights into the therapeutic strategies being explored in these malignancies.

Studies involving other CXCR1/2 inhibitors, a class of compounds that includes SCH 563705, have shown preclinical activity in colon cancer models. For instance, SCH527123, another CXCR1/2 inhibitor, demonstrated inhibition of human colon cancer cell proliferation, migration, and invasion in vitro, and reduced tumor growth and angiogenesis in mouse xenograft studies. thno.org It also improved the effectiveness of oxaliplatin (B1677828) treatment in these models. thno.org However, SCH527123 had no effect on tumor growth in a mouse xenograft model of human colon cancer liver metastases. thno.org The CXCL8-CXCR2 axis has been identified as playing a significant role in the chemoresistance of certain colon cancer cell lines. thno.org

In the context of melanoma, preclinical studies have investigated various agents for their anti-melanoma activity. For example, an antibody against CXCL8, ABX-IL8, significantly reduced tumor growth in mice bearing human melanoma cells (A375SM and TXM-13) that produce CXCL8. thno.org ABX-IL8 was also found to downregulate the expression of matrix metalloproteinase-2 (MMP2), inhibit angiogenesis, and increase apoptosis in melanoma cells in preclinical studies. thno.org While these studies highlight the relevance of targeting pathways like the CXCL8-CXCR axis in melanoma, specific detailed findings for SCH 563705 in melanoma models are not extensively provided in the search results.

Research in colorectal cancer and melanoma also explores other therapeutic avenues. For colorectal cancer, emerging drug targets and immunotherapies are under preclinical and clinical investigation. nih.govijbs.comfrontiersin.org Similarly, in melanoma, various approaches, including immunotherapy and targeted therapies, are being explored in preclinical and clinical settings. nih.govnih.govgenentech-clinicaltrials.comcuremelanoma.orgfrontiersin.org

Influence on Angiogenesis within the Tumor Microenvironment

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, heavily influenced by the tumor microenvironment. nih.govimrpress.com The tumor microenvironment comprises various cell types, including endothelial cells, fibroblasts, and immune cells, along with the extracellular matrix, all of which contribute to regulating angiogenesis. nih.govimrpress.com

Chemokines, such as CXCL8, and their receptors, including CXCR1 and CXCR2, are known to play a role in angiogenesis. thno.orgspandidos-publications.com Studies have shown that both CXCR1 and CXCR2 are critical for CXCL8-mediated endothelial cell proliferation, survival, migration, invasion, and tube formation in vitro. thno.org In vivo studies using CXCR2-deficient mice have corroborated these findings. thno.org

Preclinical studies with CXCR1/2 inhibitors, such as SCH527123, have indicated an influence on angiogenesis. As mentioned earlier, SCH527123 reduced angiogenesis in mouse xenograft studies of colon cancer. thno.org This suggests that targeting the CXCL8-CXCR1/2 axis with compounds like SCH 563705 could potentially impact tumor angiogenesis.

The tumor microenvironment's influence on angiogenesis involves complex interactions, including the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and interleukin-8 (IL-8) by various cells, including macrophages and cancer cells. imrpress.comnih.govmdpi.comfrontiersin.orgmdpi.com Inflammatory stimuli within the tumor microenvironment can enhance tumor growth and angiogenesis, partly mediated by the activation of pathways like NF-kappaB. nih.gov Targeting these inflammatory and angiogenic responses in the tumor stroma represents potential strategies for anticancer therapy. nih.gov

While the search results confirm the involvement of the CXCL8-CXCR1/2 axis in angiogenesis and the potential of targeting this pathway, specific detailed data on SCH 563705's direct influence on angiogenesis across different tumor models is not extensively presented. However, its classification as a CXCR1/2 inhibitor suggests a potential role in modulating this process based on the known functions of these receptors.

Elucidation of Sch 563705 S Therapeutic Mechanisms at the Organismal Level

Dynamics of Peripheral Leukocyte Populations

Modulating the behavior and distribution of leukocytes in the peripheral blood is a key aspect of controlling inflammatory responses. SCH 563705 has been shown to influence the dynamics of these cell populations, with notable effects on circulating neutrophils and observable impacts on monocyte subsets researchgate.netmedchemexpress.com.

Selective Reduction of Circulating Neutrophil Frequencies

Research indicates that SCH 563705 selectively reduces the frequency of circulating neutrophils. This effect is a direct consequence of its antagonism of CXCR1 and CXCR2, which are crucial receptors for neutrophil chemotaxis and recruitment to sites of inflammation nih.govnih.gov. By blocking the signals that guide neutrophils from the bloodstream into tissues, SCH 563705 effectively reduces the number of these cells circulating in the periphery researchgate.net.

For instance, in a mouse model of anti-collagen antibody-induced arthritis (CAIA), treatment with SCH 563705 led to a selective decrease in peripheral blood neutrophil frequency researchgate.net. This finding highlights the compound's ability to interfere with neutrophil mobilization and/or retention in the circulation, a critical step in the inflammatory cascade.

Table 1: Effect of SCH 563705 on Peripheral Blood Neutrophil Frequency in a Mouse Model of Arthritis

| Treatment Group | Peripheral Blood Neutrophil Frequency |

| Vehicle | Baseline |

| SCH 563705 | Decreased |

Note: Data is based on observational findings in a mouse model of arthritis researchgate.net. Specific quantitative data (e.g., percentage reduction) may vary depending on dosage and experimental conditions.

Observational Analyses of Monocyte Subsets

While the primary impact of SCH 563705 appears to be on neutrophils due to their high expression of CXCR1 and CXCR2, observational analyses have also been conducted on monocyte subsets researchgate.netbiorxiv.org. Monocytes are another type of circulating leukocyte that plays a crucial role in inflammation and can differentiate into macrophages and dendritic cells in tissues biorxiv.orgfrontiersin.org.

Studies investigating the effects of SCH 563705 on peripheral blood monocyte populations have indicated that the levels of certain monocyte subsets may remain unchanged following treatment medchemexpress.com. For example, in studies using a mouse model, SCH563705 (at 50 mg/kg p.o.) did not alter the levels of Ly6G-Ly6Chi monocytes medchemexpress.com. This suggests a degree of selectivity in SCH 563705's effects on leukocyte populations, primarily targeting neutrophil trafficking while having less impact on the circulating numbers of certain monocyte subsets researchgate.netmedchemexpress.com.

Table 2: Effect of SCH 563705 on Peripheral Blood Monocyte Subsets in a Mouse Model

| Treatment Group | Ly6G-Ly6Chi Monocyte Levels |

| Vehicle | Baseline |

| SCH 563705 | Unchanged |

Note: Data is based on observational findings in a mouse model medchemexpress.com. Specific monocyte subsets analyzed and their responses may vary across different studies and experimental models.

Impact on Systemic and Local Inflammatory Milieu

Beyond its effects on circulating leukocyte numbers, SCH 563705 also influences the broader inflammatory environment, both systemically and at the local site of inflammation. This includes altering the levels of key inflammatory mediators like chemokines and impacting the histopathological features associated with disease attenuation researchgate.netmedchemexpress.com.

Alterations in Plasma Chemokine Levels (e.g., CXCL1)

Chemokines are small proteins that play a critical role in guiding leukocyte migration during inflammation nih.govfrontiersin.org. CXCL1 (known as KC in mice) is a major ligand for CXCR2 and is a potent chemoattractant for neutrophils nih.govfrontiersin.org. Treatment with CXCR1/2 antagonists like SCH 563705 can lead to alterations in the plasma levels of these chemokines.

Specifically, studies have shown that treatment with SCH 563705 can cause a dose-dependent elevation in plasma levels of CXCL1 medchemexpress.com. This phenomenon is likely a result of the blockade of CXCR2 by SCH 563705; with the receptor occupied by the antagonist, circulating CXCL1 may not be effectively cleared from the bloodstream by binding to CXCR2 on cells, leading to its accumulation in the plasma researchgate.netmedchemexpress.com.

Table 3: Effect of SCH 563705 on Plasma CXCL1 Levels

| Treatment Group | Plasma CXCL1 Levels |

| Vehicle | Baseline |

| SCH 563705 | Elevated (Dose-dependent) medchemexpress.com |

Note: Data is based on findings in animal models medchemexpress.com. The extent of elevation is dose-dependent.

Histopathological and Molecular Correlates of Disease Attenuation

The impact of SCH 563705 on leukocyte dynamics and chemokine levels translates into observable effects on tissue pathology and the molecular markers of inflammation. Studies in disease models have demonstrated that treatment with SCH 563705 can lead to a reduction in inflammation and associated tissue damage researchgate.net.

In the context of inflammatory arthritis, SCH 563705 has been shown to decrease disease severity, including improvements in histopathological assessments researchgate.net. This includes reduced inflammation and a decrease in bone and cartilage degradation researchgate.net. These findings are supported by analyses of cytokine levels in affected tissues, which show a reduction in pro-inflammatory mediators researchgate.net. The attenuation of disease observed histopathologically and at the molecular level is consistent with the compound's ability to limit the infiltration of neutrophils and potentially other inflammatory cells to the site of inflammation by blocking CXCR1/2 signaling nih.govnih.govresearchgate.net.

Table 4: Histopathological and Molecular Effects of SCH 563705 in Inflammatory Arthritis (Mouse Model)

| Assessment | Effect of SCH 563705 |

| Inflammation (Histology) | Reduced |

| Bone Degradation | Reduced |

| Cartilage Degradation | Reduced |

| Pro-inflammatory Cytokines (Paw) | Decreased |

Note: Data is based on findings in a mouse model of arthritis researchgate.net.

Synergistic Therapeutic Strategies Employing Sch 563705

Combination Modalities in Cancer Therapy

Combining agents that target the CXCL8-CXCR1/2 pathway with conventional and novel cancer therapies can potentially overcome resistance mechanisms and enhance therapeutic outcomes. nih.govresearchgate.net

Augmentation of Chemotherapy Efficacy with SCH 563705

The CXCL8-CXCR1/2 pathway has been confirmed to play a role in resistance to chemotherapy in several cancers, including breast, prostate, and colorectal carcinoma. nih.gov CXCL8 can upregulate the expression of anti-apoptotic proteins and thymidylate synthase, which may reduce the effectiveness of chemotherapy agents. nih.gov Therefore, targeted inhibition of CXCL8 or its receptors could be an attractive strategy to sensitize tumor cells to chemotherapeutic agents. nih.gov

Preclinical studies have shown that inhibiting CXCR1/2 can synergize with chemotherapy agents to retard tumor growth and inhibit metastases in xenograft mouse models of breast cancer. tandfonline.comtandfonline.com While specific data on SCH 563705 in combination with chemotherapy from the search results were limited, the general principle of CXCR1/2 inhibition enhancing chemotherapy efficacy through mechanisms like reducing chemoresistance in CSCs and inhibiting pro-survival pathways is supported by research on other CXCR1/2 inhibitors. nih.govtandfonline.comthno.org For instance, studies with other CXCR1/2 antagonists have shown increased cytotoxicity and apoptosis of cancer cells when combined with chemotherapy agents like 5-fluorouracil (B62378) and oxaliplatin (B1677828). thno.org

Combined Inhibition of CXCR1/2 and Growth Factor Receptor Pathways (e.g., EGFR/HER2)

CXCR1/2 signaling can interact with and transactivate growth factor receptor pathways, including the EGFR/HER2 pathway, which are critical in regulating cancer cell activity and CSC maintenance. spandidos-publications.comtandfonline.comaacrjournals.orgresearchgate.net Inhibition of CXCR1/2 has been shown to add to the efficacy of inhibiting HER2 in HER2-positive breast cancer cells and patient-derived CSCs. spandidos-publications.comtandfonline.comtandfonline.comaacrjournals.orgresearchgate.net

Research using SCH 563705 has demonstrated its ability to reduce cancer stem cell activity, and this effect is enhanced when combined with inhibitors of EGFR/HER2, such as Lapatinib. aacrjournals.orgresearchgate.netresearchgate.net Studies in HER2-overexpressing breast cancer cell lines (MCF7/HER2-18 and SKBR3) and patient-derived breast cancer cells showed that IL-8, a ligand for CXCR1/2, increased mammosphere formation efficiency (MFE), a measure of CSC activity. aacrjournals.orgresearchgate.net This effect was reduced by SCH 563705 and further reduced when SCH 563705 was combined with Lapatinib. aacrjournals.orgresearchgate.net This suggests that CXCR1/2 signaling regulates breast CSCs, partly through an EGFR/HER2-dependent pathway, and that combined inhibition can target both dependent and independent pathways contributing to CSC activity. aacrjournals.orgresearchgate.net

The following table summarizes representative data on the effect of SCH 563705 and Lapatinib, alone and in combination, on mammosphere formation efficiency in HER2-overexpressing primary human breast cancer cells:

| Treatment Combination | Mean MFE (%) | Reduction in MFE (%) vs. Control | P-value vs. Control | P-value vs. SCH 563705 alone | P-value vs. Lapatinib alone |

| Control | 1.0 ± 0.03 | - | - | - | - |

| IL-8 (100ng/ml) | 1.43 ± 0.06 | 42.9 | <0.0001 | - | - |

| SCH 563705 (100nM) | 0.96 ± 0.04 | 32.9 | <0.0001 | - | - |

| Lapatinib (1-10µM) | 0.91 ± 0.05 | 36.4 | <0.0001 | - | - |

| SCH 563705 + Lapatinib | Significantly lower than either alone | Greater reduction than either alone | <0.0001 | 0.0019 | <0.0001 |

Note: Data is representative and based on findings from HER2 over-expressing patient samples (n=4) as described in source aacrjournals.org. Specific combined MFE value was not explicitly stated as a single number in the abstract, but the significant reduction compared to single agents was highlighted.

This data indicates that targeting CXCR1/2 with SCH 563705 in combination with HER2 inhibition holds potential as a strategy to more effectively eradicate HER2-positive CSCs. tandfonline.comaacrjournals.orgresearchgate.net

Potential for Immunotherapeutic Enhancement

The CXCL8-CXCR1/2 axis plays a significant role in shaping the tumor microenvironment, including the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). nih.govresearchgate.netgoogle.com These cells can suppress anti-tumor immune responses, contributing to immune evasion and resistance to immunotherapy. nih.govgoogle.comnih.gov

Inhibiting CXCR1/2 can potentially enhance immunotherapy by preventing the recruitment of these immunosuppressive cells to the tumor site, thereby reducing immune suppression and fostering a more favorable environment for anti-tumor immunity. nih.govgoogle.com While specific data on SCH 563705 directly enhancing immunotherapy was not extensively detailed in the provided sources, the general principle that CXCR1/2 inhibition can augment anti-tumor immune activities that restrain tumor growth and metastasis is supported by the literature on chemokine receptor targeting in the context of immunotherapy. frontiersin.org Strategies that abrogate MDSC activity in the tumor microenvironment, such as preventing their arrival via CXCR1/2 inhibition, present a promising avenue for enhancing cancer treatment, including immunotherapy. google.com Combining CXCR1/2 antagonists with immune checkpoint inhibitors, for example, is being explored as a strategy to achieve synergistic therapeutic effects. google.com

Translational Impact of Multi-Targeted Approaches

The preclinical evidence supporting the synergistic effects of CXCR1/2 inhibition with chemotherapy, targeted therapies like EGFR/HER2 inhibitors, and potentially immunotherapy highlights the translational impact of multi-targeted approaches employing compounds like SCH 563705. tandfonline.comresearchgate.netthno.orgtandfonline.comaacrjournals.orgresearchgate.netgoogle.com By simultaneously addressing multiple pathways critical for tumor growth, survival, and immune evasion, these combination strategies have the potential to overcome limitations of single-agent therapies, reduce the likelihood of resistance development, and improve therapeutic outcomes for cancer patients. nih.govtandfonline.comresearchgate.netgoogle.com

The role of CXCR1/2 in regulating cancer stem cell activity and mediating resistance mechanisms underscores the importance of targeting this axis in combination therapies aimed at eradicating the root cause of tumor recurrence and metastasis. tandfonline.comtandfonline.comresearchgate.net The observed synergy with HER2 inhibition in breast cancer, for instance, suggests a promising clinical strategy for HER2-positive patients. tandfonline.comaacrjournals.orgresearchgate.net Furthermore, the potential to modulate the tumor immune microenvironment by inhibiting the recruitment of immunosuppressive cells offers a compelling rationale for combining CXCR1/2 inhibitors with immunotherapies to unleash more potent anti-tumor immune responses. nih.govgoogle.comfrontiersin.org

While further clinical evaluation is warranted, the preclinical data on SCH 563705 and other CXCR1/2 inhibitors in combination settings provide a strong foundation for translating these multi-targeted approaches into clinical trials with the goal of developing more effective and durable cancer treatments. tandfonline.comresearchgate.netthno.orgtandfonline.com

Future Perspectives and Translational Challenges for Sch 563705 Research

Advancing Preclinical Findings Towards Clinical Translation

Preclinical studies have provided substantial evidence for the potential of SCH 563705 as a therapeutic agent, particularly in conditions characterized by excessive neutrophil migration and inflammation, such as rheumatoid arthritis and certain cancers patsnap.comresearchgate.netresearchgate.net. In mouse models of arthritis, targeting neutrophil migration with SCH 563705 led to a dose-dependent decrease in clinical disease scores and paw thickness measurements, alongside a reduction in inflammation and bone and cartilage degradation patsnap.comresearchgate.net. This highlights the therapeutic potential for targeting CXCR2/CXCR1 in human arthritides patsnap.com.

Despite promising preclinical results for chemokine receptor inhibitors, translating these findings to successful clinical outcomes has been challenging for various compounds targeting the chemokine system frontiersin.orgsci-hub.se. Several chemokine or chemokine receptor inhibitors have failed in clinical trials, underscoring the complexities of targeting these pathways in humans frontiersin.orgsci-hub.sefrontiersin.org. Factors contributing to this challenge can include differences between animal models and human disease, as well as the pleiotropic effects of chemokines and their receptors frontiersin.orgtandfonline.com. Advancing SCH 563705 towards clinical translation would necessitate well-designed clinical trials to rigorously evaluate its safety and efficacy in human populations, building upon the strong preclinical foundation frontiersin.org.

Identification and Validation of Predictive Biomarkers for SCH 563705 Efficacy

Identifying predictive biomarkers is crucial for optimizing the clinical use of any therapeutic agent, including SCH 563705 nih.gov. Biomarkers can help identify patient populations most likely to respond to treatment, monitor treatment effectiveness, and potentially predict the development of resistance nih.gov.

Given that SCH 563705 targets the CXCR1/2 receptors, which are activated by ligands such as CXCL8 (IL-8) and Gro-alpha, these ligands and their receptors are potential candidates for predictive biomarkers biocrick.comglpbio.comresearchgate.net. Studies have shown that IL-8 is upregulated in breast cancer and is associated with poor prognosis researchgate.netspandidos-publications.com. The level of IL-8 in metastatic fluid has been shown to correlate directly with mammosphere formation, an indicator of cancer stem cell activity researchgate.net. Inhibition of CXCR1/2 with SCH 563705 inhibited this mammosphere formation researchgate.net. This suggests that elevated levels of CXCL8 or expression levels of CXCR1/2 in the disease tissue or circulation could potentially serve as biomarkers to identify patients who might benefit from SCH 563705 treatment, particularly in breast cancer researchgate.net.

Further research is needed to validate these potential biomarkers in clinical settings and to explore other possible predictive markers that could indicate a patient's likely response to CXCR1/2 antagonism by SCH 563705. This could involve analyzing chemokine and chemokine receptor expression profiles in patient samples and correlating them with treatment outcomes in clinical trials.

Investigation into Potential Mechanisms of Acquired Resistance to CXCR1/2 Antagonism

The development of acquired resistance is a significant challenge in cancer therapy and other diseases requiring long-term treatment mdpi.com. While specific mechanisms of resistance to SCH 563705 have not been extensively detailed in the provided search results, research into resistance mechanisms to CXCR1/2 antagonism in general can provide valuable insights mdpi.com.

The CXCL1-CXCR2 axis has been implicated in therapy resistance in cancer mdpi.com. Increased expression of CXCL1 and other CXCR2 ligands can lead to autocrine signaling that enhances the expression of anti-apoptotic proteins, thereby inhibiting therapy-induced apoptosis mdpi.com. Additionally, CXCL1 can facilitate the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which can obstruct the ability of cytotoxic lymphocytes to eliminate cancer cells mdpi.com. Chemotherapy drugs have also been shown to increase the expression of CXCR2 ligands, contributing to cancer cell migration and metastasis mdpi.com.

Given that SCH 563705 is a dual CXCR1/2 antagonist, potential resistance mechanisms could involve alterations in the expression or activity of these receptors or their downstream signaling pathways. Upregulation of alternative signaling pathways that promote cell survival or migration, bypassing the need for CXCR1/2 signaling, could also contribute to resistance. Further investigation is required to understand if and how cancer cells or other pathological cells develop resistance to SCH 563705 specifically. This could involve in vitro studies with prolonged exposure to SCH 563705 to select for resistant clones, followed by molecular analysis to identify the underlying mechanisms.

Exploration of Novel Therapeutic Applications and Chemical Modulations

Beyond its initial exploration in arthritis and breast cancer, the role of the CXCL8-CXCR1/2 axis in various other diseases suggests potential for novel therapeutic applications of SCH 563705 or its derivatives thno.org. The axis is involved in neutrophil recruitment and inflammation, processes central to numerous inflammatory conditions and also contributing to the tumor microenvironment and metastasis in various cancers thno.orgnih.gov.

The potential for chemical modifications of SCH 563705 to improve its properties or explore new applications is also an area for future research google.com. SCH 563705 itself is described as a potent and orally available compound glpbio.com. It is also noted that (Rac)-SCH 563705 is a racemic mixture medchemexpress.eumedchemexpress.com. Further investigation into the individual enantiomers might reveal differences in potency, selectivity, or pharmacokinetic profiles. Additionally, structural modifications could be explored to enhance target specificity, improve oral bioavailability, reduce potential off-target effects, or confer new therapeutic properties. The development of novel chemical entities targeting CXCR1/2, building upon the structural insights gained from SCH 563705 and other antagonists like reparixin (B1680519) and navarixin, continues to be an active area of research mdpi.commedchemexpress.com.

The involvement of chemokines and their receptors in neuropathic pain also suggests a potential novel application for CXCR1/2 antagonists like SCH 563705 in pain management nih.gov. Blocking chemokine receptors involved in nociceptive transmission has shown promise in relieving neuropathic pain in preclinical studies nih.gov.

Future research could focus on exploring the efficacy of SCH 563705 in these and other disease models where the CXCL8-CXCR1/2 axis plays a significant role. Chemical modulation efforts could aim to design next-generation CXCR1/2 antagonists with optimized pharmacological properties for specific indications.

Q & A

Q. What are the primary pharmacological targets of SCH 563705, and how are its binding affinities experimentally determined?

SCH 563705 is a dual antagonist of CXCR2 and CXCR1 chemokine receptors. Its inhibitory activity is quantified using competitive receptor-binding assays with radiolabeled ligands (e.g., CXCL8 for CXCR1/CXCR2). IC50 values (1.3 nM for CXCR2, 7.3 nM for CXCR1) and Ki values (1 nM and 3 nM, respectively) are derived from dose-response curves in cell-based assays . Methodologically, researchers should:

Q. What standard in vitro assays are recommended to evaluate SCH 563705’s functional antagonism of CXCR1/CXCR2?

Key assays include:

- Calcium mobilization assays : Measure intracellular Ca²⁺ flux upon receptor activation using fluorescent dyes (e.g., Fluo-4). SCH 563705’s inhibition of CXCL8-induced calcium release is a standard readout .

- Chemotaxis assays : Assess neutrophil migration in Boyden chambers, with SCH 563705 pre-treatment to block CXCR1/CXCR2-mediated chemotaxis .

- Receptor internalization studies : Use flow cytometry to track CXCR2 surface expression post-antagonist treatment .

Advanced Research Questions

Q. How can researchers optimize in vivo models to study SCH 563705’s efficacy in neutrophil-mediated inflammatory diseases?

Advanced experimental design considerations include:

- Model selection : Use LPS-induced acute lung injury (ALI) in rodents or murine collagen-induced arthritis, where CXCR2/CXCR1 signaling drives neutrophil infiltration .

- Dosing protocols : Administer SCH 563705 orally (10–30 mg/kg, BID) to maintain plasma levels above IC50 values .

- Outcome measures : Quantify bronchoalveolar lavage (BAL) neutrophil counts, cytokine levels (IL-6, TNF-α), and histopathological scoring .

- Controls : Include reference antagonists (e.g., SB265610 for CXCR2) to validate target specificity .

Q. What methodological strategies resolve contradictions in SCH 563705’s reported efficacy across different inflammation models?

Contradictions may arise from species-specific receptor affinities or disease heterogeneity. To address this:

- Cross-species receptor profiling : Compare SCH 563705’s IC50 values in human vs. murine CXCR2/CXCR1 to identify translational gaps .

- Mechanistic deconvolution : Use genetic knockouts (e.g., CXCR2⁻/⁻ mice) to isolate contributions of individual receptors to disease pathology .

- Meta-analysis : Systematically review dose-response relationships across studies, adjusting for variables like route of administration or disease stage .

Q. How can multi-omics approaches enhance understanding of SCH 563705’s off-target effects and pathway interactions?

Integrate transcriptomic, proteomic, and metabolomic datasets to:

- Identify off-targets : Perform kinome-wide binding assays or thermal shift profiling to detect unintended kinase/receptor interactions .

- Pathway mapping : Use RNA-seq to analyze SCH 563705’s impact on NF-κB, MAPK, or JAK-STAT signaling in treated cells .

- Network pharmacology : Build interaction networks linking CXCR1/CXCR2 inhibition to downstream inflammatory mediators .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are recommended for analyzing SCH 563705’s dose-response data in preclinical studies?

- Non-linear regression : Fit sigmoidal dose-response curves to calculate IC50/EC50 values (e.g., using GraphPad Prism) .

- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments, adjusting for multiple comparisons .

- Time-course analyses : Use mixed-effects models to evaluate kinetic differences in receptor inhibition .

Q. How should researchers address variability in SCH 563705’s bioavailability across experimental systems?

- Pharmacokinetic profiling : Measure plasma/tissue drug levels via LC-MS/MS to correlate exposure with efficacy .

- Solubility optimization : Use vehicles like PEG-400 or cyclodextrins to enhance oral absorption in animal models .

- Species-specific metabolism : Incubate SCH 563705 with liver microsomes to identify major metabolites and adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.